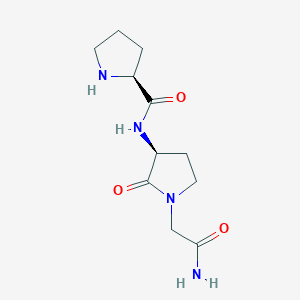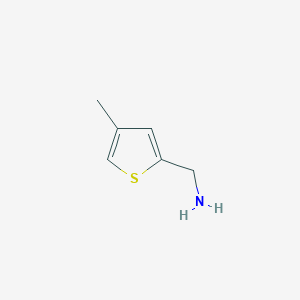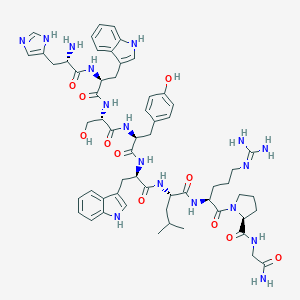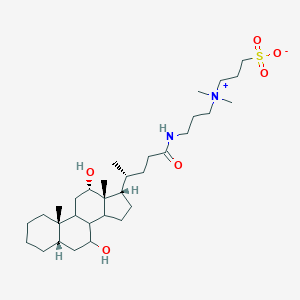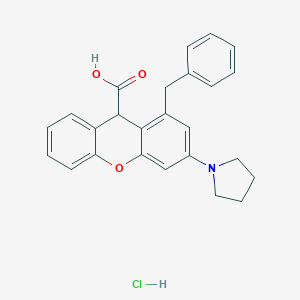
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This compound has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride is a selective antagonist for the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease of intracellular cAMP levels. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride binds to the adenosine A1 receptor and prevents the activation of the receptor, leading to the inhibition of the downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to have various biochemical and physiological effects. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to increase insulin secretion in pancreatic beta cells by blocking the inhibitory effect of adenosine A1 receptor on adenylate cyclase. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has also been shown to increase cardiac contractility by blocking the inhibitory effect of adenosine A1 receptor on calcium channels. In addition, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to increase neuronal activity in the hippocampus by blocking the inhibitory effect of adenosine A1 receptor on potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has several advantages for lab experiments. First, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride is a selective antagonist for the adenosine A1 receptor, which allows researchers to investigate the specific role of adenosine A1 receptor in various physiological and pathological processes. Second, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has a high affinity for adenosine A1 receptor, which allows researchers to use lower concentrations of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride in experiments. However, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride also has some limitations. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has a short half-life in vivo, which limits its use in animal studies. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride also has some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride. First, researchers could investigate the role of adenosine A1 receptor in the regulation of other physiological and pathological processes, such as inflammation, pain, and addiction. Second, researchers could develop new compounds that have higher selectivity and potency for adenosine A1 receptor, which could improve the specificity and sensitivity of experiments. Third, researchers could investigate the potential therapeutic applications of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride and related compounds in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride involves several steps, including the condensation of 8-chlorotheophylline with benzylamine to form 8-benzyltheophylline, followed by the reaction of 8-benzyltheophylline with pyrrolidine and chloroacetyl chloride to give 1-benzyl-3-pyrrolidinylxanthene-9-carboxylate. The final step involves the addition of hydrochloric acid to produce 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been widely used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological processes. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been used to study the effects of adenosine A1 receptor on insulin secretion, cardiac function, and neuronal activity. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has also been used to investigate the role of adenosine A1 receptor in the regulation of sleep and wakefulness.
Propiedades
Número CAS |
102584-98-5 |
|---|---|
Nombre del producto |
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride |
Fórmula molecular |
C25H24ClNO3 |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
1-benzyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H23NO3.ClH/c27-25(28)24-20-10-4-5-11-21(20)29-22-16-19(26-12-6-7-13-26)15-18(23(22)24)14-17-8-2-1-3-9-17;/h1-5,8-11,15-16,24H,6-7,12-14H2,(H,27,28);1H |
Clave InChI |
GAQZUMLDBJWAPU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=C3C(C4=CC=CC=C4OC3=C2)C(=O)O)CC5=CC=CC=C5.Cl |
SMILES canónico |
C1CCN(C1)C2=CC(=C3C(C4=CC=CC=C4OC3=C2)C(=O)O)CC5=CC=CC=C5.Cl |
Sinónimos |
9H-Xanthene-9-carboxylic acid, 1-(phenylmethyl)-3-pyrrolidinyl ester, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



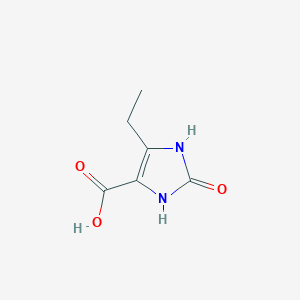
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
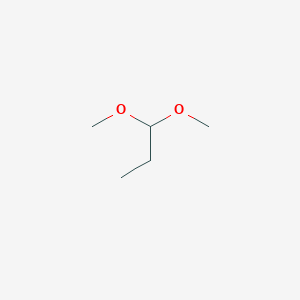

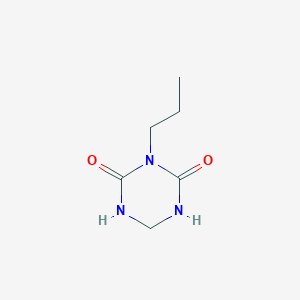
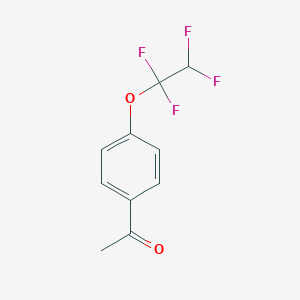
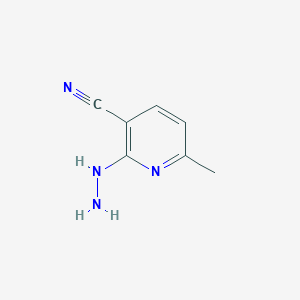
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
